4'-Chloro-2-methoxy-biphenyl-3-ylamine
Description
4'-Chloro-2-methoxy-biphenyl-3-ylamine is a substituted biphenylamine featuring a chlorine atom at the 4' position of one phenyl ring and a methoxy group at the 2-position of the adjacent phenyl ring, with an amine group at the 3-position. Its structure has been elucidated via crystallographic techniques, with refinement often performed using programs like SHELXL . The chlorine and methoxy substituents influence electronic distribution and steric interactions, which can affect reactivity, solubility, and molecular packing.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-11(3-2-4-12(13)15)9-5-7-10(14)8-6-9/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFJKISVMTWOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-methoxy-biphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-2-methoxy-biphenyl-3-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-methoxy-biphenyl-3-ylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
4’-Chloro-2-methoxy-biphenyl-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-methoxy-biphenyl-3-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity. The compound may also participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses .
Comparison with Similar Compounds
Table 1: Comparison of C-X Bond Lengths and Key Angles
*Fluorine’s smaller atomic radius reduces steric hindrance, leading to shorter C-X bonds. Methoxy positioning alters torsional angles, affecting planarity and conjugation .
Molecular Packing and Intermolecular Interactions
Table 2: Hydrogen Bonding and Packing Efficiency
The chlorine atom enhances intermolecular Cl⋯π interactions (3.3–3.5 Å), improving packing efficiency compared to methyl or nitro analogs. Methoxy groups facilitate N-H⋯O hydrogen bonds, stabilizing crystal lattices .
Research Findings
- Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density at the amine group, altering reactivity in Suzuki coupling reactions compared to electron-donating substituents (e.g., methyl).
- Steric Hindrance : The 2-methoxy group creates torsional strain (~15° deviation from coplanarity), reducing conjugation between phenyl rings. This contrasts with 3-methoxy analogs, which exhibit near-planar structures .
- Thermal Stability : Differential scanning calorimetry (DSC) studies linked to crystallographic data show that 4'-chloro derivatives have higher melting points (∼215°C) than fluoro (∼198°C) or nitro (∼185°C) analogs due to stronger intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
